1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
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Overview
Description
1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine, commonly known as EMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMPP is a sulfonamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Anticancer Potential
Research has shown that compounds with a piperazine substituent have significant anticancer activities. For instance, compounds such as 1-(4-((4-methylphenyl)-sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine demonstrated effectiveness in inhibiting the growth of various cancer cell lines, including lung, kidney, breast, and leukemia cells (Turov, 2020).
Antiproliferative Activity
Piperazine derivatives have been synthesized and tested for their antiproliferative effects against human cancer cell lines. For example, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives showed good activity against multiple cancer cell lines, with certain compounds identified as potential candidates for further anticancer research (Mallesha et al., 2012).
Antibacterial and Biofilm Inhibition
Compounds like 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine have exhibited potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. Notably, these compounds have shown more effective biofilm inhibition activities than standard drugs like Ciprofloxacin (Mekky & Sanad, 2020).
Analgesic Properties
Research into compounds such as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone has shown promise in the treatment of pain. This particular compound, identified as a σ1 receptor (σ1R) antagonist, is noted for its high aqueous solubility and metabolic stability, making it a potential candidate for pain management (Díaz et al., 2020).
Pharmaceutical Development
Piperazine derivatives have been identified in various patents, suggesting their utility in pharmaceutical applications, such as in migraine treatment (Habernickel, 2001).
Anti-Inflammatory Agents
Some piperazine derivatives, like 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles, have demonstrated significant anti-inflammatory activity, comparable to celecoxib, a known anti-inflammatory drug (Abdellatif et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme to inhibit its activity, thereby modulating the biochemical pathways it is involved in .
Biochemical Pathways
If it acts as a dipeptidylpeptidase 4 inhibitor, it could potentially affect the incretin pathway, which plays a crucial role in glucose metabolism .
Result of Action
If it acts as a dipeptidylpeptidase 4 inhibitor, it could potentially enhance the body’s insulin response, thereby helping to regulate blood glucose levels .
Biochemical Analysis
Cellular Effects
The effects of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine on cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the cell type and the context in which the compound is used.
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-3-13-8-10(9(2)12-13)17(15,16)14-6-4-11-5-7-14/h8,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNUTCRQMWQIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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